Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride
Overview
Description
Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is commonly used in research and industrial applications due to its unique chemical properties. The compound appears as a white to off-white crystalline powder and is known for its stability and reactivity under various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
A practical method for the large-scale preparation of optically pure ethyl cis-2-amino-1-cyclohexanecarboxylate involves the reductive amination of 2-oxo-cyclohexanecarboxylate with a chiral α-methylbenzylamine. The major diastereomer is isolated in optically pure form by a simple and efficient crystallization as its HBr salt . This method is favored for its simplicity and efficiency in producing high-purity compounds.
Industrial Production Methods
Industrial production of ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride typically follows the same synthetic route as laboratory preparation but on a larger scale. The process involves the use of large reactors and crystallizers to handle the increased volume of reactants and products. The conditions are carefully controlled to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various oxides, reduced amine derivatives, and substituted cyclohexane carboxylates. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl trans-2-amino-1-cyclohexanecarboxylate hydrochloride
- Methyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride
- Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrobromide
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications where stereochemistry plays a crucial role, such as in the synthesis of chiral drugs and in studies of enzyme-substrate interactions .
Properties
IUPAC Name |
ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQSOBPCWYVZSW-WLYNEOFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCC[C@@H]1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1127-99-7, 180979-17-3 | |
Record name | Cyclohexanecarboxylic acid, 2-amino-, ethyl ester, hydrochloride (1:1), (1R,2S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1127-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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